molecular formula C17H19N5 B5739272 N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine

N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine

Cat. No. B5739272
M. Wt: 293.4 g/mol
InChI Key: WGWLAMPEILQKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as DPA-713, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and neurosteroidogenesis. DPA-713 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.

Mechanism of Action

N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine binds to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in various cellular functions, including cholesterol transport, apoptosis, and neurosteroidogenesis. The binding of N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine to TSPO can modulate these cellular functions and affect the cellular response to various stimuli, including inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can modulate various biochemical and physiological effects, including the regulation of mitochondrial function, the modulation of cellular metabolism, and the regulation of inflammation and oxidative stress. N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can also affect the cellular response to various stimuli, including neuroinflammation, cancer, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for TSPO, which allows for specific targeting of TSPO-expressing cells. Another advantage is its high affinity for TSPO, which allows for sensitive detection of TSPO expression. However, one of the limitations is its relatively low signal-to-noise ratio, which can affect the accuracy of the results. Another limitation is its relatively short half-life, which can limit its use in long-term studies.

Future Directions

There are several future directions for the research on N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is the development of new radiotracers with improved properties, including higher affinity, higher selectivity, and longer half-life. Another direction is the exploration of new applications for N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine, including its potential use in the diagnosis and treatment of various diseases, such as neurodegenerative disorders, cancer, and inflammation. Finally, the elucidation of the molecular mechanisms underlying the effects of N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine on cellular function and metabolism can provide new insights into the pathophysiology of various diseases and the development of new therapeutic strategies.

Synthesis Methods

N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized using various methods, including the condensation of 2,4-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde, followed by the reaction with 2-aminopyrimidine. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction with 2-chloro-4,6-dimethylpyrimidine.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in various scientific research areas, including neuroimaging, cancer imaging, and inflammation imaging. N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can bind specifically to TSPO, which is overexpressed in various pathologies, including neuroinflammation, cancer, and neurodegenerative disorders. Therefore, N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be used as a radiotracer for positron emission tomography (PET) imaging to visualize TSPO expression in vivo.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-11-5-6-15(12(2)7-11)20-16-9-17(19-10-18-16)22-14(4)8-13(3)21-22/h5-10H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWLAMPEILQKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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